molecular formula C14H30O B12645644 3,6,10-Trimethylundecan-2-ol CAS No. 94021-94-0

3,6,10-Trimethylundecan-2-ol

Cat. No.: B12645644
CAS No.: 94021-94-0
M. Wt: 214.39 g/mol
InChI Key: QGAYNYYCZIZJCS-UHFFFAOYSA-N
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Description

3,6,10-Trimethylundecan-2-ol is an organic compound with the molecular formula C14H30O. It is a branched-chain alcohol that is part of the larger class of aliphatic alcohols. This compound is notable for its unique structure, which includes three methyl groups attached to an undecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,10-Trimethylundecan-2-ol typically involves the alkylation of an appropriate precursor. One common method is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,6,10-Trimethylundecanal with a Grignard reagent like methylmagnesium bromide can yield this compound.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Chemical Reactions Analysis

Types of Reactions

3,6,10-Trimethylundecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: 3,6,10-Trimethylundecan-2-one or 3,6,10-Trimethylundecanal.

    Reduction: 3,6,10-Trimethylundecane.

    Substitution: 3,6,10-Trimethylundecyl chloride or bromide.

Scientific Research Applications

3,6,10-Trimethylundecan-2-ol has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.

    Industry: It is used in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3,6,10-Trimethylundecan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    2,6,10-Trimethylundecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3,6,10-Trimethyltridecane: A longer chain analog with similar properties but different physical characteristics.

    2,6,10-Trimethyltridecan-2-ol: Another alcohol with a similar structure but different chain length.

Uniqueness

3,6,10-Trimethylundecan-2-ol is unique due to its specific branching and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.

Properties

CAS No.

94021-94-0

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

3,6,10-trimethylundecan-2-ol

InChI

InChI=1S/C14H30O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h11-15H,6-10H2,1-5H3

InChI Key

QGAYNYYCZIZJCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC(C)C(C)O

Origin of Product

United States

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